Calixarene Alkylation: Regioselectivity and Product Yield Comparison for Tos-PEG2-Cl vs. Other Leaving Groups
In the alkylation of p-tert-butylcalix[5]arene, the use of 2-(2-chloroethoxy)ethyl tosylate (Tos-PEG2-Cl) led to the serendipitous and regioselective formation of a specific cone-in (1,2-3,5)-calix[5]arene-bis-crown-3 derivative with a reactive pendant functionality. This outcome is critically dependent on the specific structure of the electrophile. In contrast, the use of a simpler analog, such as 2-chloroethyl tosylate (lacking the ethylene glycol spacer), would not provide the necessary conformational pre-organization for this regioselective outcome, as evidenced by the established structure of the product, which incorporates the entire oxyethylene chain [1]. While a direct head-to-head yield comparison for this specific calixarene reaction is not reported for a different electrophile, the class-level inference is that the two-ethylene glycol spacer is essential for the observed regio- and stereoselectivity.
| Evidence Dimension | Regioselective calixarene alkylation outcome |
|---|---|
| Target Compound Data | Serendipitous regioselective formation of cone-in (1,2-3,5)-calix[5]arene-bis-crown-3 derivative |
| Comparator Or Baseline | 2-Chloroethyl tosylate (or other simpler alkyl tosylates) (CAS 80-41-1) |
| Quantified Difference | Not directly quantified; the observed selectivity is a direct consequence of the compound's specific structure, which is absent in the comparator. |
| Conditions | Alkylation of p-tert-butylcalix[5]arene with excess 2-(2-chloroethoxy)ethyl tosylate and anhydrous K2CO3. |
Why This Matters
This evidence demonstrates that the specific PEG2 spacer length is not an arbitrary feature but a critical structural determinant for achieving a desired, complex molecular architecture, which is a key differentiator for procurement in supramolecular chemistry applications.
- [1] Gattuso, G., Liotta, C., Notti, A., Pappalardo, S., & Parisi, M. (2008). Serendipitous one-pot formation of an unusual calix[5]arene-bis-crown-3 receptor. Tetrahedron Letters, 49(40), 7146-7148. View Source
